(3R,5S)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride
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Description
(3R,5S)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride, also known as MP-10, is a synthetic compound that has gained attention for its potential use in scientific research. MP-10 is a piperidine derivative and belongs to the class of compounds known as psychoactive substances. It has been shown to have effects on the central nervous system, specifically on the dopamine and serotonin systems. In
Scientific Research Applications
Pharmacological Applications
Research on ohmefentanyl stereoisomers , which share structural motifs with piperidine derivatives, highlights their significance in understanding opioid receptor interactions. These studies suggest that stereoisomers of piperidine derivatives can serve as molecular probes to elucidate receptor-mediated phenomena, offering insights into their potential application in developing opioid receptor-targeted therapies (Brine et al., 1997).
Neurotransmitter Receptor Research
Investigations into serotonin receptor modulation by piperidine and piperazine derivatives indicate that these compounds could influence neurotransmitter systems, highlighting their therapeutic potential in treating depression and other neuropsychiatric disorders (Wang et al., 2019).
Antimicrobial and Antifungal Properties
Studies on Piper species reveal that essential oils and compounds derived from these plants, including piperidine analogs, exhibit antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (da Silva et al., 2017).
Environmental Science and Pollution
Research on the occurrence, fate, and behavior of parabens in aquatic environments can provide insights into the environmental impact of chemically related compounds. Understanding the environmental persistence and bioaccumulation potential of similar compounds could inform environmental monitoring and pollution management strategies (Haman et al., 2015).
properties
IUPAC Name |
(3R,5S)-3-methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9-5-8(12-4)6-11-7-9;/h8-9,11H,5-7H2,1-4H3;1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTUFIMSMYQRPQ-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(CNC1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@H](CNC1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |
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